N,N-Dimethyl-1,3-dioxolan-2-amine chemical structure and physical properties
N,N-Dimethyl-1,3-dioxolan-2-amine chemical structure and physical properties
An In-depth Technical Guide to N,N-Dimethyl-1,3-dioxolan-2-amine
This guide provides a comprehensive technical overview of N,N-Dimethyl-1,3-dioxolan-2-amine, a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, reactivity, and practical applications, grounding its claims in established chemical principles and available data.
Introduction: A Multifaceted Reagent
N,N-Dimethyl-1,3-dioxolan-2-amine, also known by its synonym N,N-dimethylformamide ethylene acetal, is a heterocyclic organic compound that merges the structural features of a tertiary amine and a cyclic acetal. This unique combination confers upon it a distinct reactivity profile, primarily serving as a stable, yet reactive, equivalent of dimethylformamide (DMF). Its primary utility lies in its function as a formylating agent, a protecting group for diols, and a precursor for the synthesis of more complex molecular architectures. Understanding its properties is key to leveraging its full potential in multi-step synthetic campaigns, particularly within pharmaceutical and fine chemical research.
Chemical Identity and Molecular Structure
The structural foundation of this compound is a five-membered dioxolane ring, substituted at the C2 position with a dimethylamino group. This "aminal-acetal" linkage is the heart of its chemical reactivity.
Caption: Chemical structure of N,N-Dimethyl-1,3-dioxolan-2-amine.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | N,N-Dimethyl-1,3-dioxolan-2-amine[1] |
| CAS Number | 19449-26-4[1][2][3] |
| Molecular Formula | C₅H₁₁NO₂[1][2][3] |
| Molecular Weight | 117.15 g/mol [1][2][4] |
| Common Synonyms | 2-Dimethylamino-1,3-dioxolane, N,N-Dimethylformamide ethylene acetal[2][5] |
| SMILES | CN(C1OCCO1)C[2] |
Physical and Chemical Properties
N,N-Dimethyl-1,3-dioxolan-2-amine is a flammable liquid under standard conditions. Its physical properties are critical for determining appropriate handling, storage, and reaction conditions.
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 142-144 °C (at 760 Torr) 30-34 °C (at 1 Torr) | [1][2][5] |
| Density | 1.007 - 1.015 g/cm³ (at 20 °C) | [1][2][5] |
| Flash Point | 38 °C | [1][2] |
| Refractive Index | 1.429 - 1.430 (at 20 °C) | [1][5] |
| Vapor Pressure | 5.85 mmHg (at 25 °C) |[1] |
Based on its structure—a polar heterocyclic system with alkyl groups—it is expected to be soluble in a wide range of common organic solvents such as ethers, chlorinated hydrocarbons, and alcohols. Its solubility in water has not been explicitly documented but is likely limited.
Spectroscopic Profile: A Predictive Analysis
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¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A singlet integrating to 6H would appear for the two equivalent methyl groups of the dimethylamino moiety, likely in the δ 2.2-2.6 ppm range.
-
A multiplet (often appearing as a singlet or a narrow AA'BB' system) integrating to 4H would correspond to the two equivalent methylene groups of the dioxolane ring, expected around δ 3.8-4.2 ppm.
-
A signal for the acetal proton at C2 is absent, a key distinguishing feature.
-
-
¹³C NMR: The carbon NMR spectrum would provide further confirmation.
-
A signal for the two equivalent methyl carbons would be expected in the aliphatic region, around δ 35-40 ppm.
-
A signal for the two equivalent methylene carbons of the dioxolane ring would appear further downfield due to the adjacent oxygen atoms, likely around δ 64-68 ppm.
-
The key signal would be the acetal carbon (C2), which is bonded to two oxygen atoms and one nitrogen atom. This carbon would be significantly deshielded, appearing in the δ 115-125 ppm range.
-
Synthesis, Reactivity, and Mechanistic Insights
Plausible Synthesis: Aminal-acetals of this type are typically synthesized through the reaction of a suitable Vilsmeier-type salt or a related activated amide derivative with the corresponding diol. A common laboratory-scale approach would involve the reaction of dimethylformamide with a dehydrating agent (like thionyl chloride to form the Vilsmeier reagent in situ) followed by the addition of ethylene glycol in the presence of a base to neutralize the generated acid.
Core Reactivity: The utility of N,N-Dimethyl-1,3-dioxolan-2-amine stems from the electrophilic nature of its C2 carbon. The presence of two electronegative oxygen atoms and a nitrogen atom polarizes the C-N and C-O bonds, making this carbon susceptible to nucleophilic attack. This reactivity allows the molecule to act as a synthetic equivalent of a formyl cation or a protected form of dimethylformamide.
Key Reactions:
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Formylation of Nucleophiles: It can react with strong nucleophiles, such as organometallic reagents or enolates, to introduce a dimethylaminomethylene group, which can be subsequently hydrolyzed to a formyl (aldehyde) group. This is a powerful method for aldehyde synthesis.
-
Protection of Diols: While it is itself an acetal, the parent compound, dimethylformamide, can be used with ethylene glycol to protect other, more sensitive diols under specific conditions.
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Heterocycle Synthesis: It serves as a valuable C1 building block for the synthesis of various heterocycles, where it provides a carbon atom that can be readily cyclized with dinucleophilic substrates.
Caption: Generalized workflow for the formylation of a nucleophile.
Safety and Handling
N,N-Dimethyl-1,3-dioxolan-2-amine is a flammable liquid and requires appropriate safety precautions during handling and storage.
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H226: Flammable liquid and vapor[1][6] |
| Precautionary Codes | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[1] |
Recommended Handling Protocol:
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Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use explosion-proof electrical equipment. Fire extinguishing media should be appropriate for flammable liquids, such as dry chemical, CO₂, or alcohol-resistant foam.[5][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Spill Management: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.
Conclusion
N,N-Dimethyl-1,3-dioxolan-2-amine is a valuable and highly reactive synthetic intermediate. Its identity as a dimethylformamide acetal makes it an effective reagent for formylation reactions and a useful building block in the construction of complex organic molecules. A thorough understanding of its physical properties and reactivity, combined with stringent adherence to safety protocols, enables chemists to effectively and safely incorporate this versatile compound into their synthetic strategies.
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